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Cat. No.: B2841756 Get Quote

CAS Number: 693245-80-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword
4,4-Dimethoxytetrahydropyran-3-one is a heterocyclic building block with potential

applications in organic synthesis and medicinal chemistry. While specific literature on this

compound is limited, its structural features—a tetrahydropyran ring, a ketone, and a dimethyl

ketal—suggest a range of chemical behaviors and synthetic utilities. This guide provides a

comprehensive overview of its properties, potential synthetic routes, predicted reactivity, and

prospective applications in drug discovery, drawing upon established principles of organic

chemistry and knowledge of analogous structures.

Chemical Identity and Properties
4,4-Dimethoxytetrahydropyran-3-one is a substituted tetrahydropyran. The presence of the

ketone and the geminal dimethoxy group (a ketal) on the adjacent carbon atoms makes it an

interesting synthetic intermediate.
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Property Value Source

CAS Number 693245-80-6 [1]

Molecular Formula C₇H₁₂O₄ [1]

Molecular Weight 160.17 g/mol [1]

IUPAC Name 4,4-dimethoxyoxan-3-one [1]

Canonical SMILES COC1(CCOCC1=O)OC [1]

InChI
InChI=1S/C7H12O4/c1-9-7(10-

2)5-4-11-6-3-7/h3-6H2,1-2H3
[1]

Synthetic Strategies
While specific literature detailing the synthesis of 4,4-Dimethoxytetrahydropyran-3-one is not

readily available, its structure suggests several plausible synthetic pathways based on well-

established organic reactions.

Proposed Synthesis via Ketalization of a Diketone
Precursor
A likely route to 4,4-Dimethoxytetrahydropyran-3-one involves the selective protection of a

1,3-dione precursor, tetrahydropyran-3,4-dione. The more reactive ketone at the 4-position

could be selectively converted to the dimethyl ketal.

Tetrahydropyran-3,4-dione

4,4-Dimethoxytetrahydropyran-3-one

Ketalization

Methanol (2 eq.)
Acid Catalyst (e.g., H₂SO₄)

Click to download full resolution via product page

Figure 1: Proposed synthesis of 4,4-Dimethoxytetrahydropyran-3-one via ketalization.
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Experimental Protocol (Hypothetical):

To a solution of tetrahydropyran-3,4-dione in anhydrous methanol, add a catalytic amount of

a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

Stir the reaction mixture at room temperature, monitoring the progress by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield 4,4-
Dimethoxytetrahydropyran-3-one.

This approach leverages the general stability and ease of formation of ketals from ketones and

alcohols in the presence of an acid catalyst.

Predicted Chemical Reactivity and Potential
Transformations
The reactivity of 4,4-Dimethoxytetrahydropyran-3-one is dictated by its key functional

groups: the ketone, the ketal, and the tetrahydropyran ring.

Reactions at the Carbonyl Group
The ketone at the 3-position is a primary site for nucleophilic attack.

Reduction: The ketone can be reduced to a hydroxyl group using standard reducing agents

like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form 4,4-

dimethoxytetrahydropyran-3-ol.

Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the

formation of tertiary alcohols.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2841756?utm_src=pdf-body
https://www.benchchem.com/product/b2841756?utm_src=pdf-body
https://www.benchchem.com/product/b2841756?utm_src=pdf-body
https://www.aroonchande.com/files/OL/Experiment7%28rev%29.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2841756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon

double bond at the 3-position.

Ketal Group Chemistry
The dimethyl ketal at the 4-position serves as a protecting group for a carbonyl.

Deprotection: The ketal can be hydrolyzed under acidic aqueous conditions to reveal the

ketone, yielding tetrahydropyran-3,4-dione. This reversible protection is a cornerstone of

multi-step organic synthesis.[3]

Reactions Involving the Tetrahydropyran Ring
The tetrahydropyran ring is generally stable but can participate in reactions under specific

conditions. Ring-opening reactions, though less common for simple tetrahydropyrans, can be

induced under harsh acidic conditions or through specialized reagents.

4,4-Dimethoxytetrahydropyran-3-one

Reduction
(e.g., NaBH₄)

Nucleophilic
Addition
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(R-MgX)
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Figure 2: Predicted reactivity of 4,4-Dimethoxytetrahydropyran-3-one.

Applications in Drug Discovery and Medicinal
Chemistry
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The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in

numerous natural products and synthetic drugs with a wide range of biological activities.[4][5]

These activities include anticancer, anti-inflammatory, and antimicrobial properties.

As a functionalized building block, 4,4-Dimethoxytetrahydropyran-3-one offers several

strategic advantages in the synthesis of complex drug candidates:

Introduction of the Tetrahydropyran Core: It provides a pre-formed tetrahydropyran ring,

simplifying the synthesis of molecules containing this scaffold.

Orthogonal Reactivity: The ketone and the protected ketone (ketal) offer orthogonal handles

for sequential chemical modifications, allowing for the controlled and regioselective

introduction of various substituents.

Chiral Synthesis: The ketone can be a site for asymmetric transformations, enabling the

synthesis of enantiomerically pure compounds, which is crucial for drug development.

This compound could be a valuable intermediate in the synthesis of novel analogs of bioactive

natural products or in the construction of new chemical entities for screening in drug discovery

programs. The tetrahydropyran ring system is a key component of many biologically active

molecules, including some HIV protease inhibitors.[6]

Spectroscopic Characterization (Predicted)
While experimental spectra for 4,4-Dimethoxytetrahydropyran-3-one are not widely

published, its characteristic spectroscopic features can be predicted based on its structure.

Spectroscopic analysis is crucial for confirming the structure and purity of synthesized

compounds.[7][8]

¹H NMR Spectroscopy
Methoxy Protons (-OCH₃): Two singlets are expected for the two methoxy groups, likely in

the range of δ 3.2-3.5 ppm.

Methylene Protons (-CH₂-): The protons on the tetrahydropyran ring will appear as multiplets

in the region of δ 2.0-4.0 ppm. The exact chemical shifts and coupling patterns will depend

on their diastereotopic relationships and proximity to the oxygen atom and carbonyl group.
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¹³C NMR Spectroscopy
Carbonyl Carbon (C=O): A characteristic peak for the ketone carbonyl is expected in the

downfield region, around δ 200-210 ppm.

Ketal Carbon (C(OCH₃)₂): The carbon of the dimethyl ketal will appear around δ 100 ppm.

Methoxy Carbons (-OCH₃): The carbons of the methoxy groups are expected in the range of

δ 50-60 ppm.

Ring Carbons (-CH₂-): The methylene carbons of the tetrahydropyran ring will resonate in the

upfield region of the spectrum.

Infrared (IR) Spectroscopy
Carbonyl Stretch (C=O): A strong absorption band characteristic of a ketone carbonyl stretch

is expected around 1715-1730 cm⁻¹.

C-O Stretches: Strong bands corresponding to the C-O stretching of the ether in the

tetrahydropyran ring and the ketal will be present in the fingerprint region, typically between

1050-1250 cm⁻¹.

C-H Stretches: Bands for sp³ C-H stretching will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)
Molecular Ion (M⁺): The mass spectrum under electron ionization (EI) should show a

molecular ion peak at m/z = 160.

Fragmentation: Common fragmentation patterns would likely involve the loss of methoxy

groups (•OCH₃, m/z = 31) and cleavage of the tetrahydropyran ring.

Safety and Handling
Specific safety data for 4,4-Dimethoxytetrahydropyran-3-one is not readily available.

However, based on its structural similarity to other substituted tetrahydropyrans and ketones,

general laboratory safety precautions should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents and strong acids.

It is always recommended to consult the Safety Data Sheet (SDS) from the supplier before

handling any chemical.

Conclusion
4,4-Dimethoxytetrahydropyran-3-one is a promising, albeit under-characterized, building

block for organic synthesis. Its combination of a tetrahydropyran scaffold with orthogonally

reactive ketone and ketal functionalities makes it a potentially valuable tool for the construction

of complex molecules, particularly in the field of medicinal chemistry. Further research into the

synthesis, reactivity, and applications of this compound is warranted to fully unlock its synthetic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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